Tert-butyl 4-vinylpiperidine-1-carboxylate
CAS No.: 180307-56-6
Cat. No.: VC20931719
Molecular Formula: C12H21NO2
Molecular Weight: 211.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 180307-56-6 |
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Molecular Formula | C12H21NO2 |
Molecular Weight | 211.3 g/mol |
IUPAC Name | tert-butyl 4-ethenylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C12H21NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
Standard InChI Key | LKUCYFONIRHGSQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C=C |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C=C |
Chemical Identity and Physical Properties
Tert-butyl 4-vinylpiperidine-1-carboxylate is an organic compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.3 g/mol. It is characterized by a piperidine ring with a vinyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structural arrangement provides a balance between reactivity and stability, contributing to its versatility in various chemical applications.
The compound is known by several synonyms in chemical databases and literature, including:
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N-Boc-4-vinylpiperidine
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1-Boc-4-Vinylpiperidine
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tert-Butyl 4-ethenylpiperidine-1-carboxylate
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4-Ethenylpiperidine-1-carboxylic acid tert-butyl ester
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4-Vinyl-piperidine-1-carboxylic acid tert-butyl ester
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1-Piperidinecarboxylic acid, 4-ethenyl-, 1,1-dimethylethyl ester
Physical and Chemical Characteristics
Table 1: Key Physical and Chemical Properties of Tert-butyl 4-vinylpiperidine-1-carboxylate
Chemical Reactivity and Analysis
Tert-butyl 4-vinylpiperidine-1-carboxylate demonstrates diverse chemical reactivity, particularly through its vinyl functional group. The compound undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. The vinyl group serves as a reactive site for additions, polymerizations, and coupling reactions, while the Boc-protected nitrogen provides directionality in synthetic schemes.
Key Reaction Pathways
The compound participates in several important reaction types:
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Addition reactions at the vinyl group (hydration, hydrohalogenation, epoxidation)
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Cross-coupling reactions (Heck, Suzuki, Stille)
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Cycloadditions (Diels-Alder, 1,3-dipolar cycloadditions)
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Deprotection of the Boc group under acidic conditions
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Hydrogenation of the vinyl moiety
These reaction pathways provide synthetic chemists with multiple options for derivatization and incorporation into more complex molecular architectures. The vinyl group's reactivity makes it particularly suitable for polymerization chemistry and material science applications.
Analytical Characterization
The characterization of tert-butyl 4-vinylpiperidine-1-carboxylate typically involves a combination of spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
Similar compounds such as tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate have been characterized using these techniques, providing valuable reference data for the analysis of related structures . Spectroscopic analysis confirms the presence of characteristic structural features, including the vinyl group, the piperidine ring, and the tert-butyloxycarbonyl moiety.
Applications in Medicinal Chemistry
Tert-butyl 4-vinylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds with diverse therapeutic applications. Its structural features make it particularly valuable in drug discovery programs focusing on central nervous system (CNS) agents, anti-infective compounds, and other bioactive molecules.
Pharmaceutical Intermediates
The compound has been utilized in the preparation of β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance when used alongside β-lactam antibiotics. The piperidine scaffold is prevalent in numerous pharmaceutical agents, and the vinyl functionality provides a versatile handle for further structural elaboration through various chemical transformations.
Derivatives of tert-butyl 4-vinylpiperidine-1-carboxylate have demonstrated promise as antimicrobial agents, showing significant activity against various pathogens. The compound's utility extends to the synthesis of receptor modulators, enzyme inhibitors, and other biologically active molecules targeting diverse therapeutic areas.
The Boc protecting group serves as a temporary masking agent for the piperidine nitrogen, allowing for selective reactivity at other positions in the molecule. This protection strategy is widely employed in multi-step syntheses of complex pharmaceutical compounds, where control of chemoselectivity is essential.
Applications in Synthetic Organic Chemistry
In synthetic organic chemistry, tert-butyl 4-vinylpiperidine-1-carboxylate is employed as a versatile building block for constructing more complex molecules. Its value in synthesis stems from the presence of multiple reactive sites and its conformationally constrained structure.
Building Block for Complex Molecules
Applications in Material Science
Recent research has explored the incorporation of tert-butyl 4-vinylpiperidine-1-carboxylate derivatives into polymer matrices to enhance material properties. The vinyl group can participate in radical polymerization reactions, allowing the compound to serve as a monomer or co-monomer in the synthesis of functional polymers.
Polymer Chemistry
When incorporated into polymer systems, the piperidine moiety can influence several material properties:
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Thermal stability
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Chemical resistance
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Mechanical strength
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Surface characteristics
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Optical properties These modified polymers may find applications in coatings, adhesives, drug delivery systems, and other specialized materials. The incorporation of nitrogen-containing heterocycles into polymer backbones can impart stimuli-responsive behavior, such as pH sensitivity, which is valuable for smart material applications.
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